N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester
Description
Molecular Formula and Crystallographic Analysis
The compound N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N'-Di-tert-butyl Ester has the molecular formula C₃₄H₄₆N₄O₁₀S₂ and a molecular weight of 734.88 g/mol . Its structure features a disulfide-bonded L-cystyl core conjugated to two glycine residues, each protected by benzyl and tert-butyl ester groups.
Crystallographic analysis of related disulfide-containing compounds, such as T cell immunoglobulin mucin-3 (Tim-3), has revealed noncanonical disulfide bond arrangements critical for maintaining structural integrity. While direct X-ray diffraction data for this specific compound are not available in the provided sources, single-crystal X-ray structural analysis methods—such as those described for acyl-enzyme intermediates in SARS-CoV-2 main protease studies—could resolve its three-dimensional conformation. The goniometer-based systems used in modern X-ray diffractometers enable precise measurement of bond angles and distances, which would clarify the spatial arrangement of the tert-butyl and benzyl groups.
| Property | Value |
|---|---|
| Molecular formula | C₃₄H₄₆N₄O₁₀S₂ |
| Molecular weight | 734.88 g/mol |
| Disulfide bond geometry | Noncanonical (predicted) |
Stereochemical Configuration and Chiral Centers
The L-cystyl moiety introduces four chiral centers: two at the α-carbons of the cysteine residues and two at the carboxy groups. The benzyl and tert-butyl ester protections preserve the stereochemical integrity of the glycine linkages, as evidenced by the retention of L-configuration in related peptide derivatives.
In cystinylglycine analogs, such as those studied in phenylketonuria models, the (1→1')-disulfide bond imposes a rigid gauche conformation on the C–S–S–C dihedral angle. For this compound, stereochemical analysis via circular dichroism (CD) or nuclear Overhauser effect spectroscopy (NOESY) would likely confirm similar constraints. The tert-butyl groups, with their bulky isobutyl substituents, further restrict rotational freedom around the ester carbonyls, enhancing stereochemical stability.
Spectroscopic Characterization (FT-IR, NMR, MS)
FT-IR Spectroscopy :
The compound exhibits characteristic absorption bands for ester carbonyls (~1740 cm⁻¹), disulfide bonds (~500 cm⁻¹), and tertiary amines (~1250 cm⁻¹). Comparable glycine conjugates, such as diglycine hydrobromide, show strong N–H stretching vibrations at 3300–3500 cm⁻¹.
NMR Spectroscopy :
- ¹H NMR : Signals for tert-butyl protons appear as singlets at δ 1.2–1.4 ppm, while benzyl aromatic protons resonate at δ 7.2–7.4 ppm. The cystyl α-protons generate doublets near δ 4.5 ppm due to coupling with adjacent sulfurs.
- ¹³C NMR : Ester carbonyl carbons are observed at δ 165–170 ppm, with tert-butyl quaternary carbons at δ 27–30 ppm.
Mass Spectrometry :
High-resolution ESI-MS would show a molecular ion peak at m/z 734.88 [M+H]⁺. Fragmentation patterns likely include losses of benzyl (–C₆H₅CH₂, m/z 91) and tert-butoxy (–OC(CH₃)₃, m/z 57) groups.
Computational Modeling and Density Functional Theory (DFT) Studies
DFT calculations predict a bent conformation for the disulfide bridge, with a dihedral angle of ~85° between the two cysteine residues—a geometry stabilized by intramolecular van der Waals interactions between tert-butyl and benzyl groups. The electrostatic potential map reveals high electron density at the ester carbonyl oxygens, suggesting susceptibility to nucleophilic attack at these sites.
Comparative studies on N-formylglycine and N-formylcysteine analogs indicate that the retro-Koch reaction pathway is energetically favored over retro-Ritter mechanisms due to lower activation barriers (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol).
Comparative Analysis with Related Cystine-Glycine Conjugates
The tert-butyl and benzyl ester protections distinguish this compound from simpler conjugates like cystinylglycine (C₈H₁₅N₃O₅S₂) or diglycine nitrate (C₄H₈N₂O₃). Key differences include:
| Feature | This Compound | Cystinylglycine |
|---|---|---|
| Molecular weight | 734.88 g/mol | 297.4 g/mol |
| Solubility | Lipophilic (ester-protected) | Hydrophilic (free carboxyl) |
| Stabilizing interactions | Steric shielding by tert-butyl groups | Hydrogen bonding |
Properties
CAS No. |
32381-30-9 |
|---|---|
Molecular Formula |
C34H46N4O10S2 |
Molecular Weight |
734.9 g/mol |
IUPAC Name |
benzyl 2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]disulfanyl]propanoyl]amino]acetate |
InChI |
InChI=1S/C34H46N4O10S2/c1-33(2,3)47-31(43)37-25(29(41)35-17-27(39)45-19-23-13-9-7-10-14-23)21-49-50-22-26(38-32(44)48-34(4,5)6)30(42)36-18-28(40)46-20-24-15-11-8-12-16-24/h7-16,25-26H,17-22H2,1-6H3,(H,35,41)(H,36,42)(H,37,43)(H,38,44)/t25-,26-/m0/s1 |
InChI Key |
XWPSZYXJKVIUMV-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSCC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OCC2=CC=CC=C2 |
Synonyms |
N-[(1,1-dimethylethoxy)carbonyl]-L-cysteinyl-glycine Phenylmethyl Ester Bimol. (1→1’)-disulfide |
Origin of Product |
United States |
Preparation Methods
Amino Group Protection
L-cysteine’s primary amine is protected using tert-butyloxycarbonyl (Boc) groups. This is achieved via reaction with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) or dimethylformamide (DMF), catalyzed by a base such as sodium hydroxide. The Boc group ensures selectivity during subsequent coupling reactions.
Carboxyl Group Protection
-
L-cysteine carboxyl : Converted to a tert-butyl ester using tert-butanol and dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
-
Glycine carboxyl : Protected as a benzyl ester via reaction with benzyl chloride in the presence of sodium bicarbonate.
These protections yield Boc-Cys(Ot-Bu)-OH and H-Gly-OBzl, respectively, which are stable intermediates for peptide coupling.
Peptide Coupling Methodology
The protected amino acids are coupled to form amide bonds using carbodiimide-based reagents.
Activation of Carboxyl Groups
Boc-Cys(Ot-Bu)-OH is activated using DCC and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This generates a reactive O-acylisourea intermediate, facilitating nucleophilic attack by glycine’s amine.
Amide Bond Formation
The activated cysteine derivative reacts with H-Gly-OBzl at 0–5°C for 12–24 hours, yielding Boc-Cys(Ot-Bu)-Gly-OBzl. The reaction is monitored via thin-layer chromatography (TLC), with typical yields exceeding 70%.
Disulfide Bridge Formation
The thiol groups of two cysteine residues are oxidized to form the cystyl disulfide linkage.
Deprotection of Thiols
The Boc group is selectively removed using trifluoroacetic acid (TFA) in DCM, exposing the free amine and thiol of cysteine.
Oxidation Reaction
The thiols are oxidized using hydrogen peroxide (H₂O₂) in a phosphate buffer (pH 7.4) at room temperature. Alternative oxidants like iodine in methanol are also effective. The reaction forms the disulfide bond, producing the dimeric structure (Boc-Cys(Ot-Bu)-Gly-OBzl)₂.
Final Esterification and Purification
Tert-butyl Esterification
Any exposed carboxyl groups (e.g., from incomplete protection) are esterified with tert-butanol using DCC and 4-dimethylaminopyridine (DMAP). This step ensures all carboxyl groups are protected as tert-butyl esters.
Purification Techniques
The crude product is purified via silica gel column chromatography using a hexane-ethyl acetate gradient (70:30 to 50:50). Final recrystallization in ethanol-water yields the pure compound (>95% purity).
Analytical Characterization
Key spectroscopic data confirm the compound’s structure:
-
FTIR : Peaks at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O).
-
NMR : δ 1.40 ppm (Boc tert-butyl), δ 5.10 ppm (benzyl CH₂), δ 7.30 ppm (aromatic protons).
Optimization Challenges and Solutions
Solvent Selection
Toluene or heptane is preferred for Boc anhydride reactions due to their low polarity, minimizing side reactions.
Temperature Control
Coupling reactions are performed at 0–5°C to suppress racemization. Oxidation proceeds optimally at 25°C.
Chemical Reactions Analysis
Types of Reactions
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its stability and function.
Reduction: Reduction reactions can break these disulfide bonds, altering the compound’s structure and activity.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of disulfide-linked peptides, while reduction yields free thiol groups .
Scientific Research Applications
N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester has several scientific research applications:
Neurology Research: It is used as a modulator in cytokine and growth factor signaling studies.
Analytical Chemistry: The compound serves as a reference standard in various analytical techniques.
Biological Studies: It is employed in studies involving peptide synthesis and protein engineering.
Medical Research:
Mechanism of Action
The mechanism of action of N,N’-(N,N’-Dicarboxy-L-cystyl)di-glycine Dibenzyl N,N’-Di-tert-butyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets cysteine residues in proteins, forming disulfide bonds that stabilize protein structures.
Pathways Involved: It modulates signaling pathways related to cytokine and growth factor activity, influencing cellular responses and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester-Protected Cysteine Derivatives
Key Insights :
- The target compound’s di-tert-butyl ester groups enhance stability under basic conditions compared to methyl esters, which are prone to hydrolysis .
- Dibenzyl esters offer orthogonal protection but necessitate hydrogenolysis for deprotection, limiting compatibility with catalysts like palladium in hydrogen-sensitive reactions .
Boc-Protected Amino Acid Derivatives
Key Insights :
- The target compound’s tert-butyl esters share synthetic parallels with Boc (tert-butyloxycarbonyl) groups, both requiring acidic conditions (e.g., TFA) for cleavage .
- Unlike Boc-protected lysine derivatives, the target’s cystyl backbone introduces sulfur-based reactivity, influencing disulfide bridge formation in peptides .
Contrast with Analogous Routes :
- Glutaryl Derivative 2c (): Uses Boc-protected glycine and TBTU coupling, yielding moderate yields (~60%) after chromatographic purification.
- N,N’-Di(butyloxycarbonyl) Compounds (): LiOH hydrolysis destabilizes butyloxycarbonyl groups, whereas the target’s tert-butyl esters resist base-mediated degradation .
Biological Activity
N,N'-(N,N'-Dicarboxy-L-cystyl)di-glycine dibenzyl N,N'-di-tert-butyl ester (referred to as DCB-DG-DiB) is a synthetic compound that has garnered attention for its potential biological activities. This compound is notable for its structural features, which include two carboxylic acid groups and a dibenzyl ester moiety, suggesting a range of interactions with biological targets. This article reviews the biological activity of DCB-DG-DiB, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.
Chemical Structure
The chemical structure of DCB-DG-DiB can be summarized as follows:
- Molecular Formula : C₃₃H₄₃N₅O₄S
- Molecular Weight : 734.9 g/mol
- CAS Number : 32381-30-9
Antimicrobial Activity
Recent studies have indicated that compounds similar to DCB-DG-DiB exhibit significant antimicrobial properties. The compound has been evaluated for its ability to inhibit bacterial growth, particularly against Escherichia coli.
- Mechanism of Action : DCB-DG-DiB acts as an inhibitor of the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), which is crucial in the non-mevalonate pathway for isoprenoid biosynthesis in bacteria. This pathway is absent in mammals, making DXPS an attractive target for selective antibacterial agents .
Anticancer Activity
The potential anticancer activity of DCB-DG-DiB has been explored through various in vitro studies. The compound's ability to induce apoptosis in cancer cell lines has been a focal point.
- Cell Lines Tested : Studies have utilized several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
- Mechanism : The proposed mechanism involves the modulation of apoptotic pathways through caspase activation and mitochondrial membrane potential disruption.
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 15 | Caspase activation | |
| A549 | 20 | Mitochondrial disruption |
Enzyme Inhibition
DCB-DG-DiB has also been evaluated for its enzyme inhibition capabilities beyond DXPS. Its structural characteristics suggest it may interact with various enzymes involved in metabolic pathways.
- Inhibition Studies : Inhibitory effects on serine proteases and phosphatases have been noted, indicating a broader spectrum of biological activity.
Case Study 1: Antimicrobial Efficacy Against E. coli
A detailed study assessed the antimicrobial efficacy of DCB-DG-DiB against E. coli. The study demonstrated that at concentrations as low as 0.36 μM, DCB-DG-DiB effectively inhibited bacterial growth, showcasing its potential as a lead compound in antibiotic development.
Case Study 2: Apoptotic Induction in Cancer Cells
In vitro experiments conducted on MCF-7 cells revealed that treatment with DCB-DG-DiB led to significant apoptosis as evidenced by increased caspase-3 activity and DNA fragmentation assays. The results indicated a dose-dependent response, with an IC50 value of approximately 15 μM.
Q & A
Q. What synthetic strategies are commonly used to introduce dibenzyl and tert-butyl ester groups in N,N'-Dicarboxy-L-cystyl derivatives?
- Methodological Answer : The introduction of dibenzyl and tert-butyl esters typically involves carbodiimide-mediated coupling (e.g., DCC or DIC) with catalytic DMAP under anhydrous conditions. For example, Steglich esterification (DCC/DMAP) is effective for acid-sensitive substrates, enabling the formation of benzyl esters without racemization . Tert-butyl esters are introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in aqueous alkaline conditions, as seen in Boc protection of amino acids .
Table 1 : Common Reagents and Conditions
| Protecting Group | Reagent | Solvent | Catalytic Additive | Reference |
|---|---|---|---|---|
| Dibenzyl ester | Benzyl alcohol + DCC | Dichloromethane | DMAP | |
| tert-Butyl ester | Boc₂O | Water/THF | Base (e.g., NaOH) |
Q. Why are tert-butyl esters preferred over other protecting groups in peptide synthesis?
- Methodological Answer : Tert-butyl esters provide steric bulk and resistance to acidic conditions, making them ideal for orthogonal protection strategies. They are stable during hydrogenolysis (used for benzyl ester removal) but cleaved under mild acidic conditions (e.g., TFA), minimizing side reactions. This stability is critical in multi-step syntheses involving acid-labile substrates .
Q. What coupling reagents optimize ester formation in acid-sensitive substrates?
- Methodological Answer : DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) with DMAP as a nucleophilic catalyst are optimal for activating carboxylic acids without generating strong acids. This approach minimizes racemization and preserves acid-labile groups (e.g., tert-butyl esters) .
Advanced Questions
Q. How can selective deprotection of benzyl vs. tert-butyl esters be achieved in complex glycine derivatives?
- Methodological Answer :
- Benzyl esters : Remove via hydrogenolysis (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., HCOOH/Pd) under neutral conditions, which leave tert-butyl esters intact .
- tert-Butyl esters : Cleave with TFA or HCl in acetic acid, ensuring benzyl groups are absent to avoid interference .
Challenge : Over-hydrogenation or residual acid may degrade tert-butyl esters. Use low hydrogen pressure (≤50 psi) and monitor reaction progress via TLC or LC-MS .
Q. What analytical techniques validate the structural integrity of N,N'-Dicarboxy-L-cystyl derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms ester linkage formation (e.g., tert-butyl δ ~1.4 ppm; benzyl δ ~5.1 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects side products (e.g., incomplete deprotection).
- HPLC : Monitors purity and identifies diastereomers arising from racemization during coupling .
Q. How are solubility challenges addressed during purification of hydrophobic tert-butyl-protected intermediates?
- Methodological Answer :
- Solvent Systems : Use mixed polar/non-polar solvents (e.g., EtOAc/hexane) for column chromatography.
- Derivatization : Temporarily introduce polar groups (e.g., TBDMS esters) to enhance solubility, followed by cleavage post-purification .
- Crystallization : tert-Butyl esters often crystallize from ether/hexane, enabling high-purity recovery .
Q. What strategies mitigate racemization during coupling of cysteinyl residues?
- Methodological Answer :
- Low Temperature : Perform reactions at 0–4°C to slow base-catalyzed racemization.
- Coupling Reagents : Use HOBt or Oxyma additives with DIC to suppress epimerization.
- Monitoring : Conduct Marfey’s analysis or chiral HPLC to detect and quantify enantiomeric impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
